molecular formula C8H12O4 B14908810 Ethyl (R)-5-oxotetrahydro-2H-pyran-2-carboxylate

Ethyl (R)-5-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B14908810
M. Wt: 172.18 g/mol
InChI Key: LUBZMSYQUPSNNY-SSDOTTSWSA-N
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Description

Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes a tetrahydropyran ring, a carboxylate group, and an ethyl ester moiety. The compound’s stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .

Another method involves the use of acyl chlorides or acid anhydrides, which react with ethanol to form the ester. This reaction is often carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate may involve large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Mechanism of Action

The mechanism of action of Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The tetrahydropyran ring structure can also play a role in the compound’s binding affinity and specificity .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl (2R)-5-oxooxane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3/t7-/m1/s1

InChI Key

LUBZMSYQUPSNNY-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)CO1

Canonical SMILES

CCOC(=O)C1CCC(=O)CO1

Origin of Product

United States

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